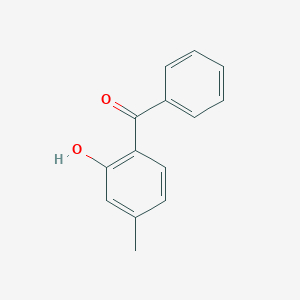

2-Hydroxy-4-methylbenzophenon

Übersicht

Beschreibung

2-Hydroxy-4-methylbenzophenone is commonly employed as a broad-band UV-filter in sunscreen cosmetic products . It protects skin from the deleterious effects of the sun .

Synthesis Analysis

The synthetic method of 2-Hydroxy-4-methylbenzophenone comprises condensing main raw materials comprising benzenyltrichloride and resorcinol, methylating, and purifying to obtain a final product . The synthetic method has the advantages of reduction of Friedel-Crafts and hydrolysis reaction steps through primarily carrying out condensation, simple reaction technology, and easy operation .Molecular Structure Analysis

The empirical formula of 2-Hydroxy-4-methylbenzophenone is C14H12O2 . Its molecular weight is 212.24 .Chemical Reactions Analysis

2-Hydroxy-4-methylbenzophenone is used as a broad-band filter in sunscreens cosmetic products in order to protect the skin from the deleterious effects of the sun . It acts as a reagent in the gravimetric determination of copper (II) .Physical And Chemical Properties Analysis

2-Hydroxy-4-methylbenzophenone is a solid at 20 degrees Celsius . Its melting point is 59.0 to 66.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Sonnenschutz und UV-Schutz

HMB ist ein häufiger Inhaltsstoff in Sonnenschutzmitteln und anderen Körperpflegeprodukten. Seine Hauptfunktion besteht darin, ultraviolettes (UV) Licht zu absorbieren und so die Haut vor schädlicher Strahlung zu schützen. Als UV-Absorber schützt HMB sowohl vor UVA- als auch vor UVB-Strahlen und reduziert das Risiko von Sonnenbrand und Hautschäden .

Stabilisator in Lebensmittelverpackungen

HMB findet Verwendung als Stabilisator in Lebensmittelverpackungsmaterialien. Es hilft, die Degradation von Lebensmitteln durch UV-Lichteinwirkung zu verhindern. Durch die Einarbeitung von HMB in Verpackungsfolien verlängern Hersteller die Haltbarkeit von verderblichen Waren und erhalten gleichzeitig deren Qualität .

UV-härtbare Tinten und Klebstoffe

HMB spielt eine entscheidende Rolle in UV-härtbaren Tinten und Klebstoffen. Wenn diese Formulierungen UV-Licht ausgesetzt sind, polymerisieren sie schnell, haften auf Oberflächen und bilden dauerhafte Verbindungen. Branchen wie Druck, Elektronik und Automobilindustrie verlassen sich auf UV-härtbare Materialien, bei denen HMB zu deren Leistung beiträgt.

Zusammenfassend lässt sich sagen, dass 2-Hydroxy-4-methylbenzophenon eine Vielseitigkeit in verschiedenen Bereichen aufweist, von der Hautpflege bis zur Polymerchemie und darüber hinaus. Seine Fähigkeit, UV-Strahlung zu absorbieren und an chemischen Reaktionen teilzunehmen, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen . Wenn Sie weitere Fragen haben oder zusätzliche Details benötigen, zögern Sie bitte nicht, sich zu melden!

Wirkmechanismus

Target of Action

It’s structurally similar compound, 2-hydroxy-4-methoxybenzophenone (also known as benzophenone-3), is commonly used as a broad-band uv-filter in sunscreen cosmetic products . It protects skin from the harmful effects of the sun .

Mode of Action

Its structural analog, 2-hydroxy-4-methoxybenzophenone, acts as a uv-filter by absorbing high-energy ultraviolet rays, thereby preventing them from penetrating the skin and causing cellular damage .

Biochemical Pathways

Its analog, 2-hydroxy-4-methoxybenzophenone, is known to be metabolized into various metabolites including 2,4-dihydroxybenzophenone (dhb), 2,3,4-trihydroxybenzophenone (thb) and 2,5-dihydroxy-4-methoxybenzophenone (2,5-dhmb), as well as their corresponding glucuronide and/or sulfate conjugates .

Pharmacokinetics

It’s known that 2-hydroxy-4-methoxybenzophenone can be absorbed through the skin, metabolized, and finally excreted or bioaccumulated .

Result of Action

Its analog, 2-hydroxy-4-methoxybenzophenone, is known to protect skin from the harmful effects of the sun .

Action Environment

The action of 2-Hydroxy-4-methylbenzophenone can be influenced by various environmental factors. For instance, its effectiveness as a UV-filter can be affected by the intensity of sunlight exposure. Furthermore, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

2-Hydroxy-4-methylbenzophenone is a promising compound with antibacterial and antibiofilm activities and could act as a lead structure for developing new antibacterial drugs against MRSA . The use of 2-Hydroxy-4-methylbenzophenone could pave the way to synergistically enhance the potential of antimicrobials to combat drug-resistant Staphylococcus aureus .

Biochemische Analyse

Cellular Effects

It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

The metabolic pathways that 2-Hydroxy-4-methylbenzophenone is involved in are not well-characterized. It is thought to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could potentially influence its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Hydroxy-4-methylbenzophenone and any effects on its activity or function are not well-characterized. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

(2-hydroxy-4-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZCNUWGIVQQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184970 | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3098-18-8 | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

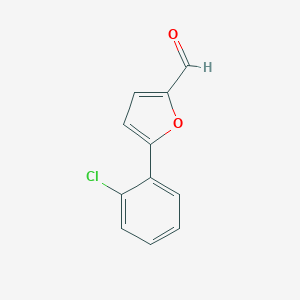

Feasible Synthetic Routes

Q & A

Q1: Can 2-Hydroxy-4-methylbenzophenone be used to synthesize coumarin derivatives? If so, what are the advantages of the method described in the research?

A1: Yes, 2-Hydroxy-4-methylbenzophenone can be utilized as a starting material to synthesize coumarin derivatives. The research article "Synthetic Studies of Coumarin Derivatives from o-Hydroxybenzophenones with Phenylacetic Acid and Acetic Anhydride" [] demonstrates this synthesis using various o-hydroxybenzophenones, including 2-Hydroxy-4-methylbenzophenone, reacted with phenylacetic acid and acetic anhydride in the presence of triethylamine (TEA).

Q2: What are the applications of polymers incorporating 2-Hydroxy-4-methylbenzophenone derivatives?

A2: The research article "Copolymerization of UV‐absorbers, II" [] explores the incorporation of polymerizable UV-absorbers, including a derivative of 2-Hydroxy-4-methylbenzophenone (4-allyloxy-2-hydroxy-4'-methylbenzophenone), into styrene copolymers. These copolymers, containing 2-8% of the UV-stabilizer, demonstrated enhanced stability against UV irradiation. [] The study assessed various parameters like carbonyl index, hydroxy index, tensile strength, elongation at break, and evaporation loss after UV exposure, confirming the efficacy of the incorporated UV-stabilizers. [] This highlights the potential application of 2-Hydroxy-4-methylbenzophenone derivatives in developing UV-resistant materials, which are valuable in diverse fields like coatings, packaging, and textiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)